Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate
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Overview
Description
Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate is an organic compound that belongs to the class of indenylidene derivatives This compound is characterized by its unique structure, which includes an indene ring system fused with an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate typically involves the condensation of 2,3-dihydro-1H-indene-2-carboxaldehyde with methyl acetate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted indenylidene derivatives.
Scientific Research Applications
Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate can be compared with other indenylidene derivatives:
2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate: Similar structure but with additional hydroxyl and methyl groups.
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Contains difluoro and malononitrile groups, used in organic photovoltaic devices.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate is an organic compound with significant biological activity, particularly in the fields of anti-inflammatory and antifungal research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H12O2 and a molecular weight of approximately 200.23 g/mol. The compound features a unique structure combining an indene moiety with an acetate group, which contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and fungal growth. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various molecular targets in biological systems.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects . It is believed to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. In vitro studies have demonstrated its potential to reduce inflammation markers in cultured cells.
Antifungal Activity
The compound has also shown antifungal properties , making it a candidate for therapeutic applications against fungal infections. Studies suggest that it disrupts fungal cell growth by interfering with key metabolic pathways necessary for fungal survival.
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds regarding their biological activities:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C12H12O2 | Indene structure with acetate group | Anti-inflammatory, antifungal |
Indanone | C9H8O | Simple bicyclic structure | Limited biological activity |
Methyl 3-indolecarboxylate | C10H9NO2 | Carboxylate group present | Antifungal activity |
Indandione | C9H6O2 | Contains keto groups | More reactive; varied biological effects |
This table illustrates the unique position of this compound due to its combined structural features that enhance its reactivity and potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anti-inflammatory Study : A study demonstrated that treatment with this compound led to a significant reduction in inflammatory markers in a murine model of arthritis. The results indicated a reduction in swelling and pain scores compared to control groups.
- Antifungal Efficacy : In vitro assays against common fungal pathogens showed that this compound inhibited fungal growth at concentrations as low as 50 µg/mL. This suggests its potential as a lead compound for antifungal drug development.
- Safety Profile : Preliminary toxicity studies have indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during acute toxicity assessments.
Properties
IUPAC Name |
methyl 2-(1,3-dihydroinden-2-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)8-9-6-10-4-2-3-5-11(10)7-9/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYZYMFKPPCCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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